molecular formula C11H11NO B13832908 1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on

1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on

Cat. No.: B13832908
M. Wt: 173.21 g/mol
InChI Key: XOMCWUAQMIBCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily known for its use as a fungicide to control rice blast (Pyricularia oryzae) in rice fields . The compound is characterized by its unique structure, which includes a pyrroloquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on can be synthesized through several methods. One common approach involves the cyclization of 1-chloroacetyl-1,2,3,4-tetrahydroquinoline in the presence of aluminum chloride in o-dichlorobenzene . Another method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, followed by condensation with aldehydes and acetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a fungicide.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized pyrroloquinoline derivatives, which have applications in medicinal chemistry and as intermediates in organic synthesis .

Scientific Research Applications

1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-9-one

InChI

InChI=1S/C11H11NO/c13-10-5-7-12-6-4-8-2-1-3-9(10)11(8)12/h3-4,6H,1-2,5,7H2

InChI Key

XOMCWUAQMIBCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C(=O)CCN3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.